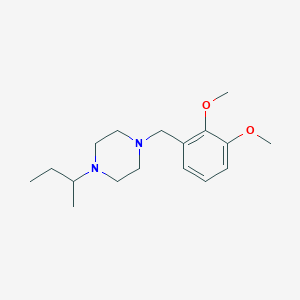

1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine

Description

1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine is a piperazine derivative featuring a branched aliphatic substituent (butan-2-yl) at the 1-position and a 2,3-dimethoxybenzyl group at the 4-position. The 2,3-dimethoxybenzyl moiety contributes aromaticity and electron-donating methoxy groups, while the butan-2-yl substituent introduces lipophilicity and steric bulk.

Properties

IUPAC Name |

1-butan-2-yl-4-[(2,3-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-5-14(2)19-11-9-18(10-12-19)13-15-7-6-8-16(20-3)17(15)21-4/h6-8,14H,5,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLUVLNNALIZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl

Biological Activity

1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structural features that include a piperazine ring and various substituents. The molecular formula is C17H28N2O2, with a molecular weight of 288.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The presence of the butan-2-yl group and the 2,3-dimethoxybenzyl moiety contributes to its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors. Interaction studies have focused on its binding affinity and pharmacological effects against several biological targets.

Binding Affinity and Receptor Interaction

- Sigma Receptors : Similar compounds have shown dual affinity for sigma receptors (S1R and S2R), which are implicated in various neurological conditions. For instance, structural modifications in piperazine derivatives have been linked to enhanced receptor binding profiles, suggesting that this compound may also exhibit such properties .

- Cytotoxicity : Preliminary studies indicate that compounds related to this piperazine derivative can increase the sensitivity of cancer cells to apoptotic ligands. For example, some piperazine-based compounds have been shown to induce mitotic arrest in colon cancer cells, enhancing their susceptibility to apoptosis .

- Purinergic Signaling : The compound may interact with purinergic receptors, which are involved in inflammatory responses and pain modulation. This interaction could position it as a potential therapeutic agent for conditions like rheumatoid arthritis and neuropathic pain .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine | C17H28ClN2 | Chlorine substitution may enhance lipophilicity and alter receptor binding profiles. |

| 1-(Butan-2-yl)-4-(phenethyl)piperazine | C19H30N2 | Contains a phenethyl group that may influence psychoactive properties. |

| 1-(Cyclohexylmethyl)-4-(2,3-dimethoxybenzyl)piperazine | C19H30N2O2 | Cyclohexane ring introduces steric bulk that could affect receptor interactions. |

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of piperazine derivatives:

- Cytotoxic Assessment : A study conducted on piperazine derivatives showed significant cytotoxic effects against colon cancer cell lines, with some derivatives demonstrating an ED50 as low as 115 nM .

- Receptor Binding Studies : Research on related compounds indicated that modifications in the piperazine structure can lead to varying affinities for sigma receptors, with implications for neuropharmacology .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine is C17H28N2O2, with a molecular weight of 288.43 g/mol. Its structure can be represented as follows:

- IUPAC Name : 1-butan-2-yl-4-[(2,3-dimethoxyphenyl)methyl]piperazine

- Canonical SMILES : CCC(C)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit significant neuropharmacological effects. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of various psychiatric disorders. Studies on related compounds have shown that modifications in the side chains can enhance receptor binding affinity and selectivity.

Antidepressant Activity

Preliminary studies suggest that derivatives of this compound may possess antidepressant-like properties. The interaction with serotonin receptors could provide a pathway for developing new antidepressants with fewer side effects compared to existing medications.

Anticancer Potential

The structural features of this compound indicate potential anticancer activity. Research into similar piperazine derivatives has revealed their ability to inhibit tumor growth in vitro and in vivo by modulating signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Binding Affinity Studies

A study conducted on related piperazine compounds demonstrated their binding affinities to various receptors using radiolabeled ligand binding assays. These studies highlighted the importance of structural modifications in enhancing biological activity:

| Compound Name | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| This compound | TBD | Serotonin (5-HT) |

| 1-(Butan-2-yl)-4-(phenethyl)piperazine | TBD | Dopamine (D2) |

| 1-(Cyclohexylmethyl)-4-(2,3-dimethoxybenzyl)piperazine | TBD | Adrenergic (α1) |

Case Study 2: In Vivo Efficacy

In vivo studies on structurally related compounds have shown promising results in animal models for depression and anxiety. These studies utilized behavioral tests such as the forced swim test and elevated plus maze to evaluate efficacy:

| Compound Name | Model Used | Result |

|---|---|---|

| This compound | Forced Swim Test | Significant reduction in immobility time |

| 1-(Butan-2-yl)-4-(phenethyl)piperazine | Elevated Plus Maze | Increased time spent in open arms |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The biological activity of piperazine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Steric Effects : The 2,3-dimethoxybenzyl group is common in analogues (e.g., ), but additional methoxy groups (e.g., 3,4,5-trimethoxy in ) increase steric hindrance, which may reduce receptor binding efficiency.

Receptor Binding Affinity

- Dopamine D₂ Receptor : Compounds with aromatic substituents (e.g., 2-nitrobenzyl in ) show higher D₂ affinity than aliphatic groups. The target compound’s butan-2-yl group may reduce D₂ binding compared to nitrobenzyl derivatives but could improve metabolic stability .

- Serotonin 5-HT₁A: 1-(1-Naphthyl)piperazine derivatives exhibit dual D₂/5-HT₁A affinity (Kᵢ: 10–100 nM) .

Cytotoxicity

- 4-Chlorobenzhydryl derivatives (e.g., ) demonstrate cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells (IC₅₀: 5–20 µM). The target compound’s aliphatic substituent may reduce cytotoxicity compared to aromatic analogues but warrants empirical testing.

Neuropharmacological Effects

- Benzylpiperazines (e.g., BZP in ) are associated with stimulant effects, while phenylpiperazines (e.g., mCPP) act as serotonin agonists. The 2,3-dimethoxybenzyl group in the target compound may confer mixed activity, depending on substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.